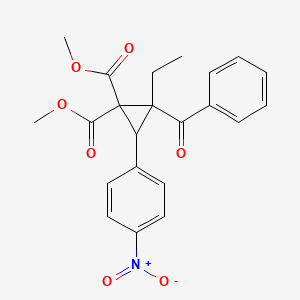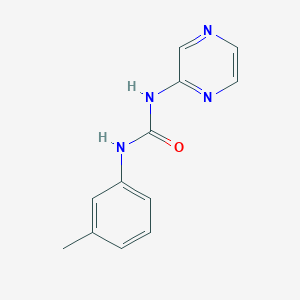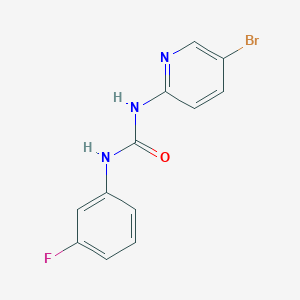![molecular formula C14H18F2N2O3S B5376614 N-(3,4-difluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5376614.png)
N-(3,4-difluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-difluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide, commonly known as DFE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFE belongs to the class of sulfonamide compounds and has been found to exhibit promising activity against various diseases and disorders.
作用机制
The mechanism of action of DFE is not fully understood, but it is believed to act by inhibiting specific enzymes and proteins involved in various biological processes. In cancer research, DFE has been found to inhibit the activity of histone deacetylases, which play a critical role in the regulation of gene expression. In inflammation research, DFE has been found to inhibit the activity of cyclooxygenase-2, which is responsible for the production of pro-inflammatory prostaglandins. In neurological disorder research, DFE has been found to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
DFE has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, inhibition of angiogenesis, and reduction of oxidative stress and inflammation. In cancer research, DFE has been found to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, DFE has been found to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, DFE has been found to improve cognitive function and reduce oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
DFE has various advantages and limitations for laboratory experiments. One of the advantages is its high potency and selectivity, which makes it a promising candidate for drug development. Another advantage is its ability to exhibit activity against various diseases and disorders. However, one of the limitations is its low solubility in water, which can make it challenging to administer in vivo. Another limitation is its potential toxicity, which requires careful evaluation in preclinical studies.
未来方向
DFE has various future directions for scientific research. One of the directions is to explore its potential therapeutic applications in other diseases and disorders, such as cardiovascular diseases and metabolic disorders. Another direction is to optimize its synthesis and formulation for better efficacy and safety. Additionally, further studies are needed to elucidate its mechanism of action and identify potential drug targets. Overall, DFE has significant potential for scientific research and drug development, and further studies are needed to fully explore its therapeutic applications.
合成方法
DFE can be synthesized using a variety of methods, including the reaction of 3,4-difluoroaniline with 2-oxo-2-(1-piperidinyl)ethylmethanesulfonyl chloride. The resulting product is then purified using column chromatography to obtain pure DFE. The synthesis of DFE has been extensively studied, and various modifications have been made to improve its yield and purity.
科学研究应用
DFE has been found to exhibit potential therapeutic activity against various diseases and disorders, including cancer, inflammation, and neurological disorders. In cancer research, DFE has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, DFE has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, DFE has been found to exhibit neuroprotective activity by reducing oxidative stress and inflammation.
属性
IUPAC Name |
N-(3,4-difluorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O3S/c1-22(20,21)18(11-5-6-12(15)13(16)9-11)10-14(19)17-7-3-2-4-8-17/h5-6,9H,2-4,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMPVEMOSGILEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N1CCCCC1)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2-methoxyphenyl)acetyl]-4-(2-phenylethyl)piperazine](/img/structure/B5376549.png)
![4-[(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]piperazine-2-carboxylic acid](/img/structure/B5376558.png)


![4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid](/img/structure/B5376576.png)

![6-{3-[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-3-oxopropyl}pyridazin-3(2H)-one](/img/structure/B5376592.png)
![3,5-bis[(2-pyridinylthio)methyl]-4H-1,2,4-triazol-4-amine](/img/structure/B5376597.png)
![2-{[3-hydroxy-3-(hydroxymethyl)-1-piperidinyl]methyl}-3,5-dimethyl-4(1H)-pyridinone](/img/structure/B5376602.png)
![1-{[1-({6-[(2-hydroxyethyl)amino]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one](/img/structure/B5376606.png)
![N~2~-{[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5376629.png)
![N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5376632.png)
![1-(4-methoxyphenyl)-5-{[(2-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5376643.png)